An In-depth Technical Guide to the Chemical Properties of 1-Iodoeicosane
An In-depth Technical Guide to the Chemical Properties of 1-Iodoeicosane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-iodoeicosane, a long-chain alkyl iodide. The information is curated for professionals in research and development who require detailed chemical data and experimental insights.
Physicochemical Properties
1-Iodoeicosane (C₂₀H₄₁I) is a long-chain saturated alkyl iodide. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁I | [1] |
| Molecular Weight | 408.45 g/mol | [2] |
| CAS Number | 34994-81-5 | [1] |
| Melting Point | 41.45 °C | [2] |
| Boiling Point (estimated) | 391.28 °C | [2] |
| Density (estimated) | 1.0758 g/cm³ | [2] |
| Refractive Index (estimated) | 1.4716 | [2] |
| LogP (estimated) | 8.46310 | [2] |
| Exact Mass | 408.22530 u | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 18 | [2] |
Reactivity and Chemical Behavior
As a primary iodoalkane, 1-iodoeicosane is characterized by its reactivity in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[1][2] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[2] This inherent reactivity renders 1-iodoeicosane a valuable reagent in organic synthesis for introducing the eicosanyl moiety onto various substrates.
The reactivity of iodoalkanes is the highest among the haloalkanes, following the trend RI > RBr > RCl > RF.[3] This is attributed to the lower bond dissociation energy of the C-I bond.[4]
Experimental Protocols
A common and efficient method for the synthesis of 1-iodoeicosane from 1-eicosanol is the Appel reaction, which utilizes triphenylphosphine and iodine.[5][6]
Materials:
-
1-Eicosanol (1 equivalent)
-
Triphenylphosphine (1.1 equivalents)
-
Iodine (1.1 equivalents)
-
Imidazole (1.1 equivalents, optional but recommended)
-
Anhydrous toluene or other suitable aprotic solvent
Procedure:
-
To a stirred solution of 1-eicosanol and triphenylphosphine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add imidazole.
-
Slowly add a solution of iodine in anhydrous toluene to the reaction mixture at room temperature. The disappearance of the iodine color indicates the progress of the reaction.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated triphenylphosphine oxide can be removed by filtration.
-
The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-iodoeicosane.
The crude 1-iodoeicosane can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
If necessary, the product can be further purified by silica gel column chromatography.
-
A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically used.
-
The fractions containing the pure product are collected and the solvent is evaporated under reduced pressure.
Spectral Data (Predicted)
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a triplet at approximately 3.1-3.3 ppm corresponding to the two protons on the carbon adjacent to the iodine atom (α-protons).[7] The other methylene protons along the chain will appear as a broad multiplet between approximately 1.2-1.4 ppm, with the terminal methyl protons appearing as a triplet around 0.8-1.0 ppm.[7]
-
¹³C NMR: The carbon-13 NMR spectrum will show a distinct signal for the carbon atom bonded to iodine at a chemical shift of approximately 5-15 ppm.[3] The other carbon atoms in the long alkyl chain will have chemical shifts in the typical aliphatic region (approximately 10-35 ppm).[8]
-
Infrared (IR) Spectroscopy: The most characteristic absorption for 1-iodoeicosane in the IR spectrum is the C-I stretching vibration, which is expected to appear in the range of 500-600 cm⁻¹.[2][9] Other prominent peaks will include the C-H stretching vibrations from the alkyl chain at approximately 2850-2960 cm⁻¹.[10]
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 408 is expected. Common fragmentation patterns for long-chain alkyl iodides include the loss of an iodine atom ([M-127]⁺) and cleavage of C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).[11][12] A prominent peak at m/z 127 corresponding to the iodine cation [I]⁺ may also be observed.[13]
Safety and Handling
1-Iodoeicosane should be handled with care in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[14] Iodo-compounds can be harmful if swallowed, in contact with skin, or if inhaled.[14] They may cause skin and eye irritation.[16] Store in a tightly sealed container in a cool, dry place, protected from light.[17] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 3. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass chart Fragmentation | PDF [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
